



Application Notes: Utilizing CRISPR-Cas9 for PHD2 Knockout in Mammalian Cells

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Compound of Interest					
Compound Name:	PhD2				
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Introduction

Prolyl hydroxylase domain-containing protein 2 (**PHD2**), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor that plays a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway.[1][2] Under normoxic conditions, **PHD2** hydroxylates specific proline residues on the alpha subunit of HIFs (HIF- α), marking them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][3][4] In hypoxic environments, the oxygen-dependent activity of **PHD2** is inhibited, leading to the stabilization and accumulation of HIF- α .[2][4] Stabilized HIF- α translocates to the nucleus, dimerizes with HIF- β , and activates the transcription of a wide array of genes involved in crucial processes such as angiogenesis, erythropoiesis, and metabolic adaptation.[2][5]

Given its central role in oxygen sensing, **PHD2** has emerged as a significant therapeutic target for various ischemic diseases and certain cancers.[2] The ability to precisely manipulate **PHD2** expression is therefore of great interest to researchers. The CRISPR-Cas9 system offers a powerful and efficient tool for generating complete gene knockouts, enabling in-depth studies of **PHD2** function and the consequences of its ablation.

These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of **PHD2** in mammalian cells, including detailed protocols, data interpretation, and visualization of the relevant biological pathways and experimental workflows.





Signaling Pathway and Experimental Workflow

The following diagrams illustrate the **PHD2** signaling pathway and the experimental workflow for generating **PHD2** knockout cells using CRISPR-Cas9.



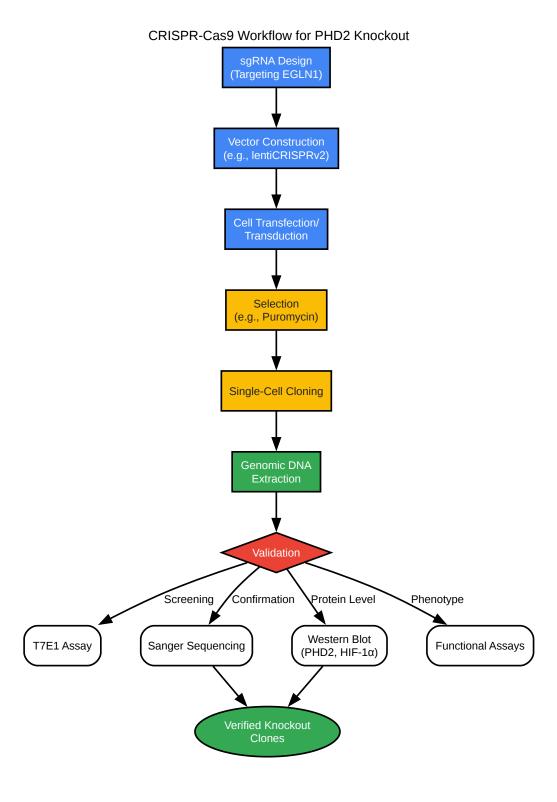
Normoxia Hypoxia HIF-1α (Stable) HIF-1β ranslocates to activates HIF-1α HIF-1 Complex nydroxylates Negative Feedback HIF-1α-OH HRE PHD2 (EGLN1) Gene activates transcription of binds Target Genes (e.g., VEGF, EPO) VHL targets for Degradation

PHD2-HIF-1α Signaling Pathway

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Caption: PHD2-HIF-1a Signaling Pathway.





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Caption: CRISPR-Cas9 Workflow for PHD2 Knockout.



Quantitative Data Summary

The following tables summarize quantitative data from representative studies involving the modulation of **PHD2** expression.

Table 1: Efficiency of PHD2 Knockdown/Knockout

Method	Cell Line	Target Gene	Knockdown /Knockout Efficiency	Validation Method	Reference
shRNA	HeLa	PHD2	~80-90% reduction in mRNA	qRT-PCR, Western Blot	[6]
shRNA	LM8	PHD2	>90% reduction in protein	Western Blot	[7]
CRISPR/Cas 9 (sgRNA)	Human CD34+ HSPCs	EGLN1	~93.6% indel frequency (dual gRNA)	Sequencing	[8]
siRNA	Human Lung Microvascular ECs	PHD2	~70-80% reduction in mRNA	qRT-PCR	[9]

Table 2: Effects of PHD2 Knockdown/Knockout on HIF-1α and Target Genes



Cell Line	Condition	Effect on HIF- 1α Protein	Effect on Target Gene (VEGF) mRNA	Reference
HeLa (PHD2 shRNA)	Normoxia	Significant stabilization	~4-fold increase	[6]
LM8 (PHD2 shRNA)	Normoxia	Clear stabilization	Not specified	[7]
Human Lung ECs (PHD2 siRNA)	Normoxia	Stabilization	~5-fold increase in CXCL12 mRNA	[9]

Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction for PHD2 Knockout

- sgRNA Design:
 - Identify the target gene: PHD2 (official gene symbol: EGLN1).
 - Obtain the genomic sequence of the EGLN1 gene from a database such as NCBI.
 - Use a publicly available sgRNA design tool (e.g., CHOPCHOP, Synthego's design tool) to identify potential sgRNA sequences.[10]
 - Select sgRNAs targeting an early exon to maximize the chance of generating a loss-offunction mutation.[10] Choose sgRNAs with high predicted on-target efficiency and low predicted off-target effects.[11]
 - For this protocol, we will target a sequence in Exon 1 of human EGLN1.
- Vector Selection:
 - The lentiCRISPRv2 plasmid is a commonly used all-in-one vector that expresses Cas9,
 the sgRNA, and a puromycin resistance gene for selection.[12][13]



- Cloning sgRNA into lentiCRISPRv2:
 - Order two complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into the BsmBI restriction site of lentiCRISPRv2.
 - Anneal the two oligos to form a duplex.
 - Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
 - Ligate the annealed sgRNA duplex into the linearized lentiCRISPRv2 vector.
 - Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Lentivirus Production and Cell Transduction

- Lentivirus Production:
 - Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[12]
 - Harvest the virus-containing supernatant 48-72 hours post-transfection.
 - Filter the supernatant through a 0.45 μm filter to remove cell debris.
 - The viral supernatant can be used directly or concentrated for higher titers.
- Cell Transduction:
 - Plate the target mammalian cells (e.g., HeLa, HCT116) at an appropriate density.
 - The next day, infect the cells with the lentiviral supernatant in the presence of polybrene (e.g., 8 μg/mL).
 - o Incubate for 24 hours.
- Selection of Transduced Cells:



- Replace the virus-containing medium with fresh medium containing puromycin at a predetermined concentration (determined by a kill curve for your specific cell line).
- Continue selection for several days until non-transduced control cells are completely eliminated.

Protocol 3: Validation of PHD2 Knockout

- Genomic DNA Extraction and PCR Amplification:
 - Harvest the puromycin-resistant cell population.
 - Extract genomic DNA using a commercial kit.
 - Design PCR primers flanking the sgRNA target site in the EGLN1 gene to amplify a 400-800 bp fragment.
 - Perform PCR on the extracted genomic DNA.
- T7 Endonuclease I (T7E1) Assay for Indel Detection:[14][15][16]
 - Denature and re-anneal the PCR product to allow for the formation of heteroduplexes between wild-type and edited DNA strands.[15]
 - Incubate the re-annealed PCR product with T7 Endonuclease I, which cleaves mismatched DNA.[14][17]
 - Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.[17]
- Sanger Sequencing of Clonal Populations:
 - To confirm the specific mutations and isolate homozygous knockout clones, perform single-cell cloning of the edited cell population.[18]
 - Expand individual clones and extract genomic DNA.
 - PCR amplify the target region and purify the PCR product.



- Send the purified PCR product for Sanger sequencing.[14]
- Analyze the sequencing chromatograms to identify insertions or deletions (indels) that result in a frameshift mutation.
- Western Blot Analysis:
 - Prepare protein lysates from wild-type and putative PHD2 knockout clones.
 - Perform Western blotting using a primary antibody specific for PHD2 to confirm the absence of the protein.
 - To assess the functional consequence of PHD2 knockout, probe for HIF-1α under normoxic conditions. An accumulation of HIF-1α in the knockout clones is expected.

Conclusion

The CRISPR-Cas9 system provides a robust and precise method for knocking out the **PHD2** gene in mammalian cells. This enables detailed investigation into the role of **PHD2** in the HIF signaling pathway and its broader implications in physiology and disease. The protocols and data presented here offer a comprehensive resource for researchers embarking on the genetic modification of **PHD2**, facilitating advancements in our understanding of cellular oxygen sensing and the development of novel therapeutics.

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